molecular formula C14H19N3O B8111790 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one

Cat. No.: B8111790
M. Wt: 245.32 g/mol
InChI Key: LEFVASYBLZNHFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-9-phenyl-2,6,9-triazaspiro[45]decan-8-one is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted amine with a methyl-substituted ketone in the presence of a suitable catalyst can lead to the formation of the desired spiro compound . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing high-throughput screening and automated synthesis techniques.

Chemical Reactions Analysis

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one can undergo various chemical reactions, including:

Scientific Research Applications

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated its potential as a pharmacological agent, with studies focusing on its activity as a receptor agonist or antagonist.

    Industry: It can be used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one can be compared with other similar spiro compounds, such as:

These comparisons highlight the uniqueness of 6-Methyl-9-phenyl-2,6,9-triazaspiro[4

Properties

IUPAC Name

6-methyl-9-phenyl-2,6,9-triazaspiro[4.5]decan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-16-9-13(18)17(12-5-3-2-4-6-12)11-14(16)7-8-15-10-14/h2-6,15H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFVASYBLZNHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(CC12CCNC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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